molecular formula C13H19NO2 B2615344 N-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylprop-2-enamide CAS No. 2164582-64-1

N-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylprop-2-enamide

Cat. No. B2615344
CAS RN: 2164582-64-1
M. Wt: 221.3
InChI Key: OBDZCINNGONIBK-UHFFFAOYSA-N
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Description

Spirocyclic compounds, like the one you mentioned, are a class of organic compounds that feature a cyclopropane ring (a three-membered carbon ring) attached to another ring in a way that they share one carbon atom . They are known for their interesting chemical and physical properties and have found applications in various fields, including medicinal chemistry .


Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a cyclopropane ring fused to another ring. This structure imparts unique conformational and stereochemical properties to these compounds .


Chemical Reactions Analysis

Spirocyclic compounds can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. Common reactions include ring-opening reactions, cycloadditions, and various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Spirocyclic compounds are generally characterized by their stability, rigidity, and unique stereochemical properties .

Future Directions

Spirocyclic compounds are an active area of research in organic and medicinal chemistry due to their unique properties and potential applications. Future research may focus on developing new synthetic methods, exploring their reactivity, and investigating their potential biological activities .

properties

IUPAC Name

N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-10(15)14-11-9-5-8-16-12(9)13(11)6-3-4-7-13/h2,9,11-12H,1,3-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDZCINNGONIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1C2CCOC2C13CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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